molecular formula C11H10BrF5O2 B14060925 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene

Cat. No.: B14060925
M. Wt: 349.09 g/mol
InChI Key: QROLKFDWRGFQKG-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.

    Methoxylation: The difluoromethoxy and trifluoromethoxy groups are introduced through nucleophilic substitution reactions, where methoxy groups are replaced with fluorinated methoxy groups under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Hydrolysis: The methoxy groups can be hydrolyzed under acidic or basic conditions, leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorinated methoxy groups can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-3-methoxy-4-(trifluoromethoxy)benzene: Similar structure but lacks the difluoromethoxy group.

    1-(3-Bromopropyl)-3-(difluoromethoxy)-4-methoxybenzene: Similar structure but lacks the trifluoromethoxy group.

    1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(difluoromethoxy)benzene: Similar structure but has an additional difluoromethoxy group instead of trifluoromethoxy.

Uniqueness

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene is unique due to the combination of bromine, difluoromethoxy, and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H10BrF5O2

Molecular Weight

349.09 g/mol

IUPAC Name

4-(3-bromopropyl)-2-(difluoromethoxy)-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)9(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

QROLKFDWRGFQKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)OC(F)F)OC(F)(F)F

Origin of Product

United States

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